

Introduction: The Ascendancy of Boronic Acids in Scientific Innovation

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Compound of Interest

Compound Name:	(6-Cyclohexylpyridin-2-yl)boronic acid
CAS No.:	1309981-39-2
Cat. No.:	B577919

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Boronic acids, once a niche class of organoboron compounds, have risen to prominence as indispensable tools in organic synthesis and medicinal chemistry. Their unique electronic properties, stability, and versatile reactivity have cemented their role as critical building blocks for creating complex molecular architectures.^{[1][2]} The significance of this compound class was unequivocally recognized with the 2010 Nobel Prize in Chemistry for palladium-catalyzed cross-couplings, where boronic acids are key reagents in the Suzuki-Miyaura reaction. In the pharmaceutical realm, the approval of bortezomib (Velcade®) in 2003, a dipeptide boronic acid for treating multiple myeloma, shattered previous misconceptions about boron's potential toxicity and opened the floodgates for boron-containing drug development.^{[1][3][4]}

This guide focuses on a specific, high-value building block: **(6-Cyclohexylpyridin-2-yl)boronic acid**. This molecule merges three synthetically valuable motifs: a reactive boronic acid group, a heteroaromatic pyridine ring, and a lipophilic cyclohexyl group. This combination makes it a particularly attractive intermediate for constructing novel compounds in drug discovery and materials science. We will explore its fundamental properties, synthesis, and critical applications, providing researchers and development professionals with a comprehensive understanding of its utility.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical research. **(6-Cyclohexylpyridin-2-yl)boronic acid** is characterized by a unique set of identifiers and properties that dictate its handling, reactivity, and application.

Property	Value	Reference
IUPAC Name	(6-Cyclohexylpyridin-2-yl)boronic acid	
CAS Number	1309981-39-2	[5]
Molecular Formula	C ₁₁ H ₁₆ BNO ₂	[5]
Molecular Weight	205.06 g/mol	[5]
InChIKey	MUZDDRAIUDBFOS-UHFFFAOYSA-N	[5]
SMILES String	O=B(O)c1ncccc1C1CCCCC1	
Predicted Boiling Point	398.9 ± 44.0 °C	[5]
Predicted Density	1.13 ± 0.1 g/cm ³	[5]

Synthesis: A Strategic Approach

The synthesis of pyridinylboronic acids requires careful strategic planning due to the inherent reactivity of the pyridine ring. One of the most reliable and widely adopted methods involves a halogen-metal exchange followed by borylation at low temperatures.[6] This approach prevents undesired side reactions and allows for the clean formation of the carbon-boron bond.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol outlines a representative synthesis starting from 2-bromo-6-cyclohexylpyridine.

Step 1: Preparation of the Reaction Vessel

- A three-necked, round-bottomed flask is dried in an oven and assembled hot under a stream of dry nitrogen.
- The flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum for reagent addition.

Step 2: Initial Reaction Setup

- The flask is charged with anhydrous tetrahydrofuran (THF).
- 2-bromo-6-cyclohexylpyridine (1.0 equivalent) is added to the solvent.
- The solution is cooled to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.

Step 3: Lithium-Halogen Exchange

- n-Butyllithium (n-BuLi, 1.1 equivalents) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above $-70\text{ }^{\circ}\text{C}$.
- The formation of the lithiated pyridine intermediate is typically accompanied by a color change. The mixture is stirred for an additional hour at $-78\text{ }^{\circ}\text{C}$.

Step 4: Borylation

- Triisopropyl borate ($\text{B}(\text{O}-i\text{Pr})_3$, 1.2 equivalents) is added dropwise, again maintaining a temperature of $-78\text{ }^{\circ}\text{C}$.
- The reaction is allowed to stir at this temperature for 2 hours before being allowed to warm slowly to room temperature overnight.

Step 5: Quench and Isolation

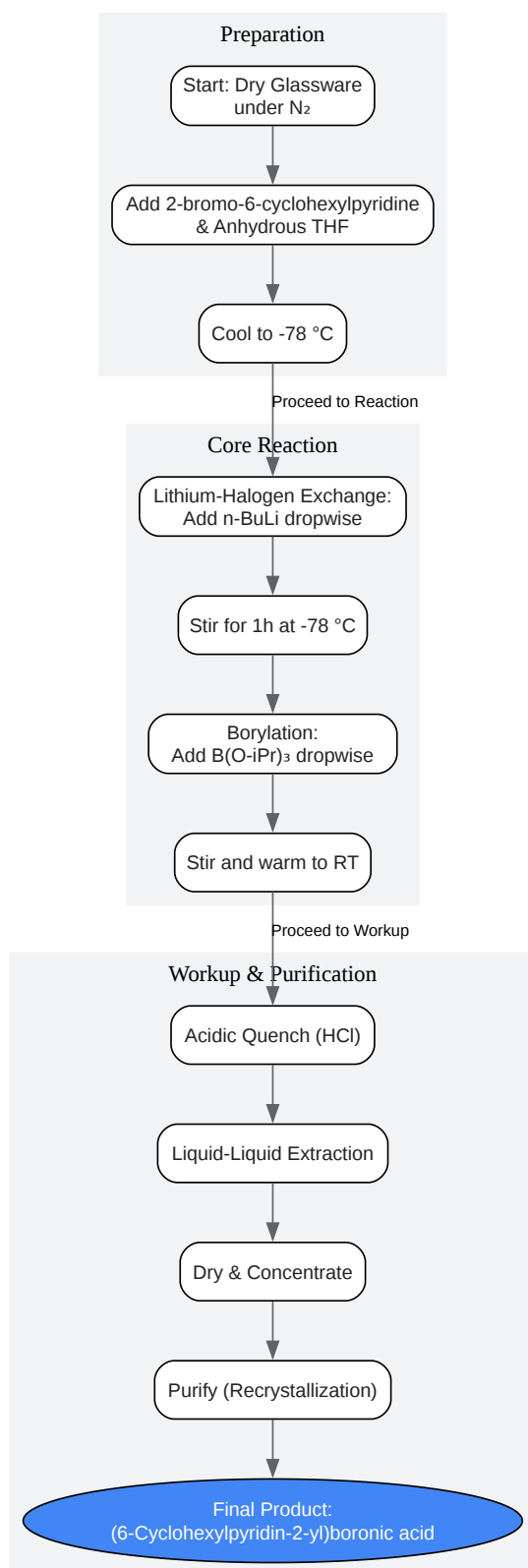
- The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (1M).
- The mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with ethyl acetate.

- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure.

Step 6: Purification

- The crude product is purified by recrystallization or column chromatography to yield **(6-Cyclohexylpyridin-2-yl)boronic acid** as a solid.

Workflow Diagram: Synthesis of (6-Cyclohexylpyridin-2-yl)boronic acid



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Caption: Synthetic workflow for **(6-Cyclohexylpyridin-2-yl)boronic acid**.

Core Application: The Suzuki-Miyaura Coupling Reaction

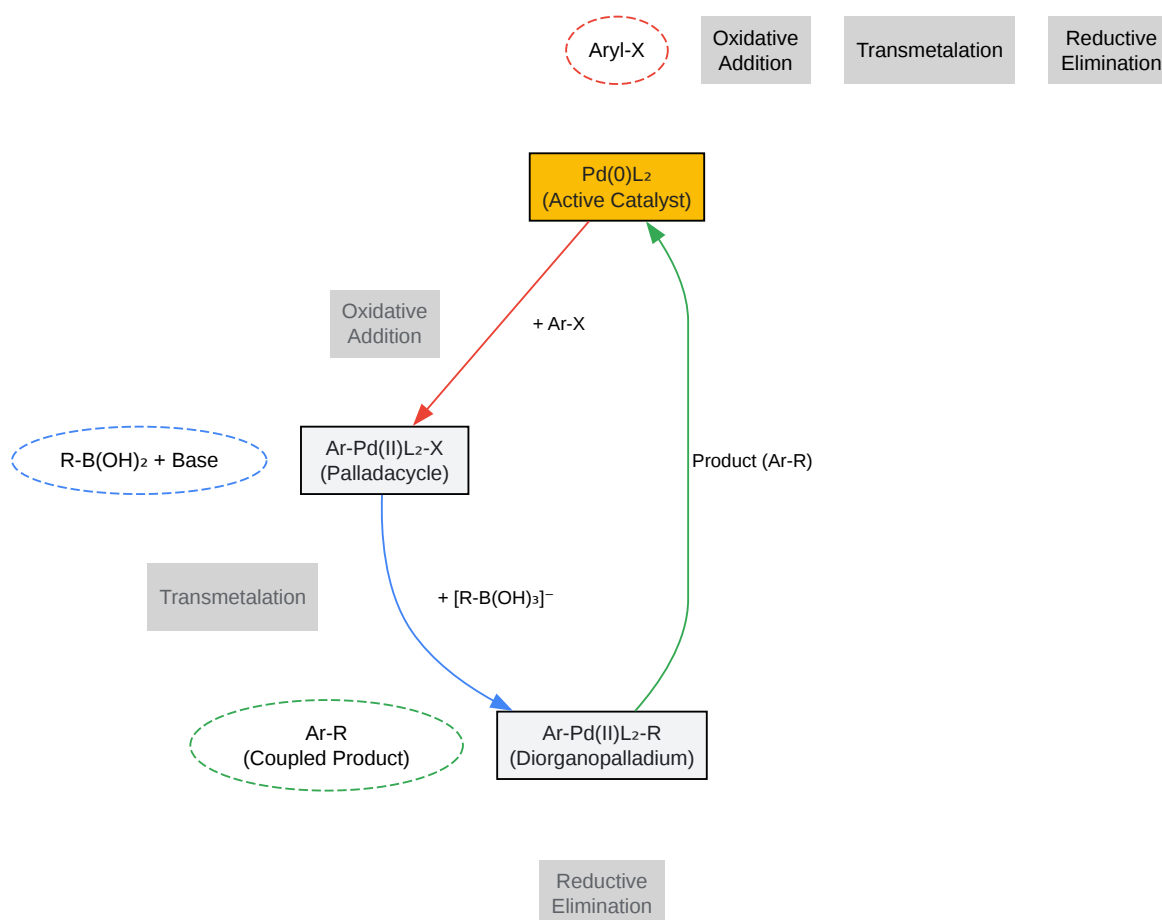
The paramount application of **(6-Cyclohexylpyridin-2-yl)boronic acid** is its use as a coupling partner in the Suzuki-Miyaura reaction.^{[7][8]} This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a transformation that is fundamental to modern synthetic chemistry.^{[9][10]}

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** The boronic acid is activated by a base (e.g., K_2CO_3 , CsF) to form a more nucleophilic boronate species. This species then transfers its organic group (the 6-cyclohexylpyridin-2-yl moiety) to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.

Catalytic Cycle Diagram



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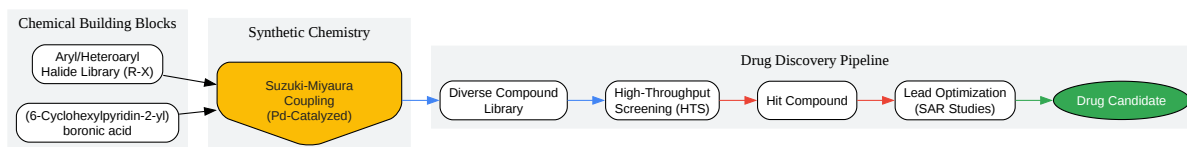
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery and Development

The true power of **(6-Cyclohexylpyridin-2-yl)boronic acid** lies in its role as a molecular "Lego brick" for constructing potential drug candidates.

- **Structural Diversity:** The Suzuki reaction allows for the rapid combination of this pyridyl building block with a vast library of other aryl or heteroaryl halides. This modularity enables the efficient creation of large numbers of diverse compounds for biological screening.
- **Medicinal Chemistry Motifs:** The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous approved drugs. The cyclohexyl group adds lipophilicity, which can be crucial for tuning a molecule's solubility, permeability, and metabolic stability—key parameters in drug design.
- **Lead Optimization:** During the optimization phase of drug discovery, chemists systematically modify a lead compound to improve its properties. Using different substituted pyridylboronic acids or coupling them with various halides allows for fine-tuning the structure-activity relationship (SAR) to achieve desired potency and pharmacokinetic profiles.

Logical Flow from Building Block to Drug Candidate



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